Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of trifluoroacetyl groups, which impart significant chemical stability and reactivity. The presence of both oxygen and nitrogen atoms within the spirocyclic framework further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate typically involves the annulation of cyclopentane and four-membered rings. One approach utilizes the annulation of the cyclopentane ring, while the other two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate involves its interaction with molecular targets through its functional groups. The trifluoroacetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The spirocyclic structure provides a rigid framework that can interact with specific molecular pathways, potentially modulating biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 3,5-bis[(2,2,2-trifluoroacetyl)oxy]tricyclo[3.3.1.13,7]dec-1-yl ester
- Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate; trifluoroacetic acid
Uniqueness
Methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate is unique due to its specific combination of trifluoroacetyl groups and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12F3NO5 |
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Molecular Weight |
283.20 g/mol |
IUPAC Name |
methyl 3-(2,2,2-trifluoroacetyl)oxy-5-oxa-2-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H12F3NO5/c1-17-6(15)5-2-9(18-3-5)4-14-7(9)19-8(16)10(11,12)13/h5,7,14H,2-4H2,1H3 |
InChI Key |
NVKVUZCGQPDEGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CNC2OC(=O)C(F)(F)F)OC1 |
Origin of Product |
United States |
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